molecular formula C22H23NO3 B12422148 Fenpropathrin-d5

Fenpropathrin-d5

Cat. No.: B12422148
M. Wt: 354.5 g/mol
InChI Key: XQUXKZZNEFRCAW-HCNOYMLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Fenpropathrin-d5 involves the use of deuterium-labeled starting materials. A convenient synthetic route includes the use of deuterium-labeled phenol (D6-phenol) as the starting material. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods for this compound are similar to those used for other deuterated compounds, focusing on achieving high isotopic enrichment and chemical purity .

Chemical Reactions Analysis

Fenpropathrin-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .

Mechanism of Action

Fenpropathrin-d5, like fenpropathrin, exerts its effects by interfering with the kinetics of voltage-gated sodium channels. This interference leads to prolonged depolarization of the nerve cells, causing paralysis and death of the pest . The molecular targets involved include the voltage-gated sodium channels, which are crucial for the transmission of nerve impulses. The disruption of these channels results in the neurotoxic effects observed with fenpropathrin .

Comparison with Similar Compounds

  • D5-cyhalothrin
  • D5-fenvalerate
  • Cyfluthrin
  • Cyhalothrin
  • Cypermethrin
  • Deltamethrin
  • Esfenvalerate

Fenpropathrin-d5 stands out due to its specific use in precise quantification and its role in understanding the environmental and toxicological impacts of fenpropathrin.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

354.5 g/mol

IUPAC Name

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3/i5D,6D,7D,10D,11D

InChI Key

XQUXKZZNEFRCAW-HCNOYMLYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)(C)C)[2H])[2H]

Canonical SMILES

CC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C

Origin of Product

United States

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